Mercaptoethylguanidine hemisulfate salt, also known as 2-mercaptoethylguanidine hemisulfate, is a chemical compound with the formula and CAS number 3979-00-8. It is classified as a guanidine derivative featuring a thiol group, which contributes to its biological activity. This compound is primarily recognized for its role as an inhibitor of inducible nitric oxide synthase (iNOS) and a scavenger of peroxynitrite, making it significant in various biological and medical applications.
Mercaptoethylguanidine hemisulfate salt can be sourced from chemical suppliers such as Sigma-Aldrich and Glentham Life Sciences. It is categorized under fine chemicals and pharmaceutical intermediates. The compound is typically stored under controlled conditions (2-8 °C) due to its hygroscopic nature .
The synthesis of mercaptoethylguanidine hemisulfate typically involves the reaction of guanidine with thiol-containing reagents. The specific synthetic pathways may vary, but common methods include:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product.
The molecular structure of mercaptoethylguanidine hemisulfate salt can be represented as follows:
The compound exhibits a complex structure that allows for interactions with various biological targets, particularly in the modulation of nitric oxide pathways.
Mercaptoethylguanidine hemisulfate salt participates in several important chemical reactions:
The EC50 values for inhibition are approximately 11.5 µM for iNOS in LPS-treated rat lung tissues, indicating its potency as an inhibitor .
Mercaptoethylguanidine operates primarily through two mechanisms:
Mercaptoethylguanidine hemisulfate salt has several scientific applications:
Inducible nitric oxide synthase (iNOS) is upregulated in immune cells (e.g., macrophages, microglia) and other tissues in response to pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and microbial endotoxins via the NF-κB pathway. Once expressed, iNOS produces sustained, high-output NO (micromolar range), orders of magnitude greater than the nanomolar fluxes generated by constitutive isoforms (eNOS, nNOS). This "NO burst" serves as a host defense mechanism but becomes pathogenic when unregulated, contributing to chronic inflammation, tissue hyperpermeability, and cytotoxic signaling [1] [6] [9]. In neurodegenerative conditions like Parkinson’s disease (PD), activated microglia overexpressing iNOS localize near dopaminergic neurons in the substantia nigra, driving NO-mediated excitotoxicity and mitochondrial dysfunction [9]. Similarly, in drowning pathology, iNOS induction in lung tissue correlates with NF-κB activation and acute inflammatory lung injury [2].
MEG hemisulfate exhibits isoform-selective inhibition, preferentially targeting iNOS over endothelial (eNOS) and neuronal (nNOS) isoforms. Biochemical studies using tissue homogenates demonstrate an EC₅₀ of 11.5 μM for iNOS, compared to 110 μM for eNOS and 60 μM for nNOS [4]. This selectivity arises from MEG’s interaction with the substrate-binding pocket of iNOS, which has distinct conformational flexibility compared to constitutive isoforms. In lipopolysaccharide (LPS)-activated J774.2 macrophages, MEG (0.1–1000 μM) reduces nitrite accumulation (a stable NO metabolite) by >80% after 18 hours, confirming functional inhibition [1] [4]. Critically, MEG suppresses iNOS activity in vivo: in rat models of endotoxic shock and renal ischemia-reperfusion, MEG (10–60 mg/kg) attenuates systemic NO overproduction, preserving vascular reactivity and organ function [4].
Table 1: Selectivity Profile of MEG Hemisulfate Against NOS Isoforms
NOS Isoform | EC₅₀ (μM) | Primary Cellular Source | Pathophysiological Role |
---|---|---|---|
Inducible (iNOS) | 11.5 ± 0.9 | Macrophages, Microglia, Epithelium | Chronic inflammation, Cytotoxicity |
Neuronal (nNOS) | 60 ± 4.2 | Neurons, Skeletal Muscle | Excitotoxicity, Neurodegeneration |
Endothelial (eNOS) | 110 ± 8.7 | Vascular Endothelium | Vasodilation, Vascular homeostasis |
Data derived from enzymatic assays in tissue homogenates [4]
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 107419-07-8
CAS No.: 5042-08-0
CAS No.: